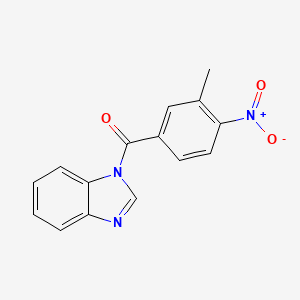
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a difluoroethyl group and a methyl group, making it a valuable entity in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,2-difluoroethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydride and are performed in polar aprotic solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung fluorierter Verbindungen.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit Anwendungen in der Enzyminhibition und Rezeptormodulation.
Medizin: Auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten untersucht, da es einzigartige pharmakokinetische Eigenschaften aufweist.
Industrie: Aufgrund seiner Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Difluorethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie biologische Pfade effektiv modulieren kann. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und zelluläre Prozesse und Signalwege beeinflussen.
Ähnliche Verbindungen:
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol: Teilt eine ähnliche Kernstruktur, aber es fehlt die Amingruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.
2-(2,2-Difluoroethyl)-1,3-Dicarbonylverbindungen: Diese Verbindungen weisen ebenfalls die Difluorethylgruppe auf, unterscheiden sich aber in ihrer Kernstruktur, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Einzigartigkeit: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das eine bestimmte chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein sowohl der Difluorethyl- als auch der Methylgruppe am Pyrazolring erhöht sein Potenzial als vielseitiges Zwischenprodukt in verschiedenen synthetischen und Forschungsanwendungen.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Shares a similar core structure but lacks the amine group, affecting its reactivity and applications.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group but differ in their core structure, leading to different chemical and biological properties.
Uniqueness: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the difluoroethyl and methyl groups on the pyrazole ring enhances its potential as a versatile intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H9F2N3 |
|---|---|
Molekulargewicht |
161.15 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-4-5(9)2-11(10-4)3-6(7)8/h2,6H,3,9H2,1H3 |
InChI-Schlüssel |
OKMRKLGUIKBEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1N)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10904337.png)
![N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10904344.png)
![tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B10904349.png)
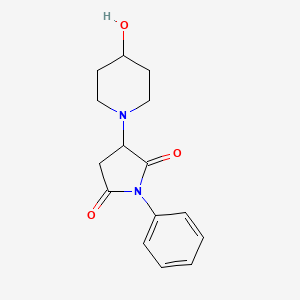
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904354.png)
![N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B10904358.png)
![N'~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide](/img/structure/B10904366.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10904374.png)
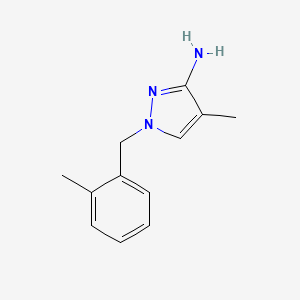
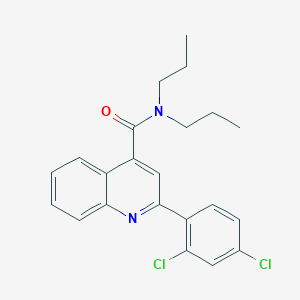
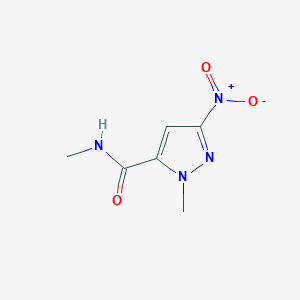
![methyl 2-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10904406.png)
![[2-Amino-4-(trifluoromethyl)phenyl]methanethiol](/img/structure/B10904414.png)
